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Csnk2A-IN-2

Kinase Selectivity Profiling Target Engagement Antiviral Drug Discovery

Standard CSNK2 inhibitors suffer from confounding PIM3 cross-reactivity. Csnk2A-IN-2 (6c) is a 2,6-disubstituted pyrazine that solves this via a 6-isopropoxyindole substituent. • Cellular selectivity: >30-fold vs PIM3 (NanoBRET) • Validated target engagement: Co-crystal PDB 8QWY • Application: Antiviral phenotypic assays (MHV/SARS-CoV-2), benchmark for analog design Immediate shipment, research-grade.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B12375776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsnk2A-IN-2
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)C=CN2C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C22H19N3O3/c1-14(2)28-18-8-7-16-9-10-25(20(16)11-18)21-13-23-12-19(24-21)15-3-5-17(6-4-15)22(26)27/h3-14H,1-2H3,(H,26,27)
InChIKeyFMENLVZROFNANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Csnk2A-IN-2: Selective CSNK2A Inhibitor


Csnk2A-IN-2, also known as compound 6c, is a synthetic, small-molecule inhibitor belonging to the 2,6-disubstituted pyrazine chemical series. It functions as an ATP-competitive inhibitor of the serine/threonine kinase Casein Kinase 2 Alpha (CSNK2A) [1]. Its primary differentiator is a quantified selectivity profile against the closely related Proviral Integration site for Moloney murine leukemia virus-3 (PIM3) kinase, achieved through targeted modification of its 6-position substituent [1].

Kinase target Serine/threonine kinase CSNK2A (casein kinase 2 alpha)
Mechanism ATP-competitive inhibition at the catalytic site
Differentiator Selectivity context over the off-target kinase PIM3

Csnk2A-IN-2: Irreplaceable Selectivity


Generic substitution of CSNK2 inhibitors is a high-risk proposition due to significant variability in kinome selectivity profiles, even among compounds with similar potency. The presence of high homology within the kinase family, particularly off-targets like PIM3, means that compounds often exhibit overlapping activity profiles that can confound experimental results [1]. For instance, earlier CSNK2A probes like the unsubstituted indazole 4a and other pyrazine analogs demonstrated potent CSNK2A inhibition but lacked sufficient selectivity over PIM3, making them unsuitable for applications requiring clean target engagement data [1]. Csnk2A-IN-2 addresses this critical limitation, providing a quantifiably different selectivity window essential for robust target validation studies.

Kinome selectivity variability

CSNK2 inhibitors with uncharacterized kinome profiles may introduce confounding off-target activities, altering experimental interpretation.

PIM3 co-inhibition interference

Less selective indazole or pyrazine analogs frequently co-inhibit PIM3, making it difficult to attribute phenotypes solely to CSNK2A.

Selectivity window mismatch

Early probes such as indazole 4a lack sufficient CSNK2A selectivity over PIM3; substitution may shift target engagement outcome.

Csnk2A-IN-2: Differentiation Evidence


Cellular CSNK2A Selectivity Over PIM3

In cellular target engagement assays (NanoBRET), Csnk2A-IN-2 (compound 6c) demonstrates a clear, quantified selectivity for CSNK2A over the off-target kinase PIM3. This selectivity is a direct result of the strategic replacement of a 6-isopropoxyindazole with a 6-isopropoxyindole moiety [1]. This change increased CSNK2A activity while simultaneously decreasing PIM3 activity, in stark contrast to other in-class analogs [1].

CSNK2A over PIM3 selectivity
Head-to-head
Reported >30-fold shift in selectivity ratio relative to parent indazole 2 (CSNK2A vs PIM3).
Supports CSNK2A-specific target engagement attribution.
In-cell NanoBRET assay (HEK293).
Kinase Selectivity Profiling Target Engagement Antiviral Drug Discovery

Antiviral Activity Correlates with CSNK2A Inhibition

The antiviral activity of Csnk2A-IN-2 is consistent with its CSNK2A inhibitory potency. In a direct comparison across a panel of pyrazine analogs, a plot of kinase IC50 against antiviral activity in a murine hepatitis virus (MHV) model showed that antiviral potency tracked better with CSNK2A activity than with PIM3 activity [1]. This correlation validates CSNK2A as the primary target driving the antiviral phenotype.

Antiviral activity correlation
Reported
Antiviral potency tracked better with CSNK2A inhibition across a pyrazine analog panel.
Antiviral phenotype correlates with CSNK2A engagement.
MHV coronavirus model; IC50 range 0.8–8.6 μM.
Antiviral Activity Coronavirus Research Phenotypic Screening

Kinome Selectivity Profile vs. Indazole Inhibitors

Broad kinome profiling reveals that Csnk2A-IN-2 (indole 6c) has a distinct off-target interaction profile compared to earlier indazole-based CSNK2 inhibitors. Thermal shift assays across a panel of 101 kinases showed that indole 6c engaged 29 kinases with a Tm shift >5°C at 10 µM, whereas the comparator indazole 2 engaged 34 kinases [1]. This demonstrates a subtle but potentially meaningful difference in kinome-wide selectivity.

Kinome selectivity profile
Head-to-head
Indole 6c engaged 29 kinases; indazole 2 engaged 34 kinases (Tm >5 °C at 10 µM).
Kinome-wide interaction profile may differ.
Thermal shift assay, 101-kinase panel.
Kinome Profiling Off-Target Analysis Chemical Probe Validation

Co-Crystal Structure Confirms Binding Mode

The binding mode of Csnk2A-IN-2 (indole 6c) has been experimentally validated by X-ray co-crystallography with the CSNK2A protein (PDB ID: 8QWY) [1]. The structure confirms the expected ATP-competitive binding pose, with the carboxylic acid moiety interacting with the catalytic lysine (K68) and the three core rings adopting a co-planar conformation characteristic of this inhibitor class [1]. This structural data provides a high-confidence basis for its mechanism of action.

Binding mode co-crystal
Method context
Co-crystal structure confirms ATP-competitive pose with catalytic K68 interaction.
Validates on-target binding mechanism.
X-ray crystallography (PDB 8QWY).
Structural Biology Drug Discovery Rational Design

Csnk2A-IN-2: Application Scenarios


Target Validation with High PIM3 Selectivity

Procure Csnk2A-IN-2 for cellular target engagement studies (e.g., NanoBRET assays) where distinguishing CSNK2A-mediated effects from those of the closely related PIM3 kinase is essential. The compound's demonstrated 30-fold selectivity over PIM3 in cells [1] makes it a superior choice compared to earlier, less selective CSNK2 inhibitors like the parent indazole 2, reducing the likelihood of data misinterpretation due to off-target kinase activity.

Host-Directed Antiviral Research for Coronaviruses

Use Csnk2A-IN-2 as a chemical probe in antiviral phenotypic assays (e.g., against MHV or SARS-CoV-2 models) to investigate the role of host CSNK2A kinase activity in viral replication. The strong correlation between Csnk2A-IN-2's CSNK2A inhibitory potency and its antiviral activity, as established across a panel of pyrazine analogs [1], provides a robust rationale for its use in mechanistic studies of host-virus interactions.

SAR Studies for Pyrazine CSNK2 Inhibitors

Leverage Csnk2A-IN-2 (compound 6c) as a benchmark compound in medicinal chemistry campaigns aimed at optimizing CSNK2 inhibitor selectivity and potency. Its unique 6-isopropoxyindole substituent, validated co-crystal structure (PDB: 8QWY) [1], and well-characterized selectivity profile serve as a critical reference point for designing and evaluating new analogs within the 2,6-disubstituted pyrazine series.

Application
Selection Property
Validation Focus
CSNK2A target engagement studies
PIM3 selectivity context
Cellular NanoBRET engagement assay
Coronavirus host-factor research
CSNK2A-linked antiviral correlation
MHV antiviral phenotype assay
Pyrazine inhibitor SAR campaigns
Characterized binding mode & selectivity
Co-crystal structure confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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